![molecular formula C14H11BrCl3N B2496365 5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline CAS No. 1951425-02-7](/img/structure/B2496365.png)
5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals known for their intricate molecular configurations and potential applications in various fields, including materials science and pharmaceuticals. The inclusion of bromo, chloro, and dichlorophenyl groups indicates a molecule with potentially interesting reactivity and physical properties.
Synthesis Analysis
The synthesis of closely related compounds involves multi-step reactions, starting from basic aromatic compounds and proceeding through halogenation, alkylation, and sometimes complex catalysis. For example, the synthesis of enantiomerically pure diarylethanes, similar in complexity to the target molecule, involves a 7-step procedure starting from halophenyl and ethoxyphenyl compounds, with key steps including resolution by crystallization of esters and absolute configuration determination by X-ray diffraction (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure analysis often relies on spectroscopic techniques (e.g., FT-IR, UV-Vis) and computational methods (e.g., DFT, HF) to determine the spatial arrangement of atoms within the molecule and predict physical and chemical properties. For example, a comprehensive exploration of structure-reactivity relationships in similar compounds uses X-ray diffraction and DFT to understand the crystalline structure and reactivity (Bakheit et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be quite varied, depending on the substituents and the molecular context. Studies on similar molecules have explored their potential in forming supramolecular architectures through intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their reactivity and potential applications in materials science (Zaman et al., 2001).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, can be determined through experimental methods such as X-ray crystallography. The crystal structure provides insights into the molecular arrangement and potential interactions in the solid state, which are crucial for understanding the material's physical characteristics (Abdellaoui et al., 2019).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, electrophilic/nucleophilic reactivity, and stability, can be inferred from the structure and previous studies on similar compounds. Computational studies, including DFT, can predict reactivity descriptors and provide insights into the compound's behavior in chemical reactions (Bakheit et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study by Jalihal, Sharabasappa, and Kilarimath (2009) discusses the synthesis of new 2,5 disubstituted 1,2,4-triazoles using anilines, including derivatives similar to the target compound, and their antimicrobial activities (Jalihal, Sharabasappa, & Kilarimath, 2009).
Crystal Structure Analysis
- Dey et al. (2003) explored the crystal structures of anilines with various substituents, including chloro and bromo, highlighting the importance of these compounds in understanding molecular polarizations (Dey, Jetti, Boese, & Desiraju, 2003).
Polymer Chemistry
- The research by Buruianǎ et al. (2005) involved synthesizing polyurethane cationomers with anil groups, demonstrating the applicability of such compounds in developing materials with fluorescent properties (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Development of New Heterocyclic Compounds
- Bazazan et al. (2013) synthesized a novel tricyclic heterocycle, indicating the potential of derivatives of aniline in creating new chemical structures for various applications (Bazazan, Bakavoli, Rahimizadeh, Eshghi, & Nikpour, 2013).
Spectroscopic Studies
- The work by Ceylan et al. (2016) on 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline showcases the use of aniline derivatives in spectroscopic investigations, which is vital for understanding the electronic properties of compounds (Ceylan, Özdemir Tarı, Gökce, & Ağar, 2016).
Vibrational and Electronic Properties
- Finazzi et al. (2003) conducted infrared spectroscopic studies on N-phenoxyethylanilines, contributing to the understanding of vibrational, geometrical, and electronic properties of aniline derivatives (Finazzi, Piovoso, Massa, Jubert, Romanelli, Jios, & Autino, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl3N/c1-8(11-4-3-10(16)7-13(11)18)19-14-6-9(15)2-5-12(14)17/h2-8,19H,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILUHQCBLSCDGV-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)NC2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

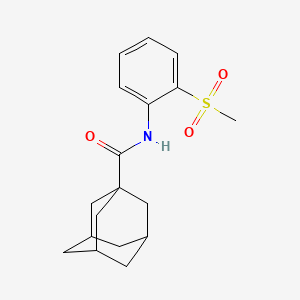
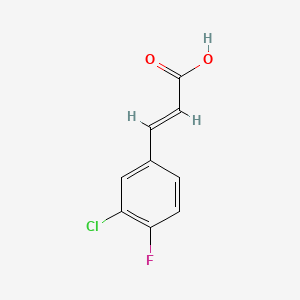
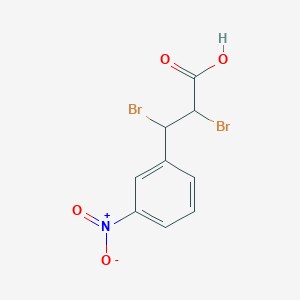
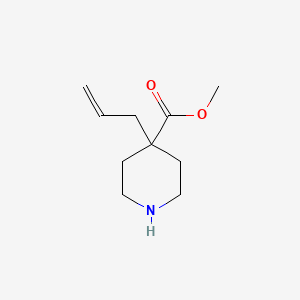
![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)
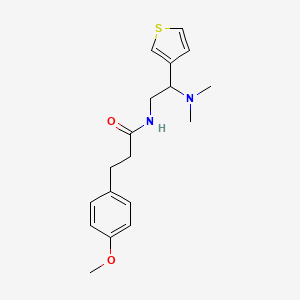

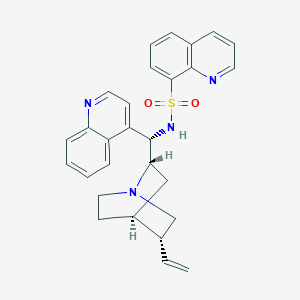
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)

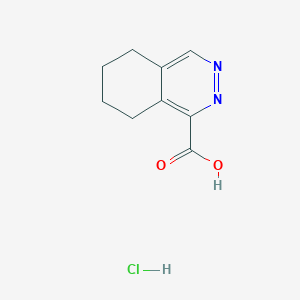
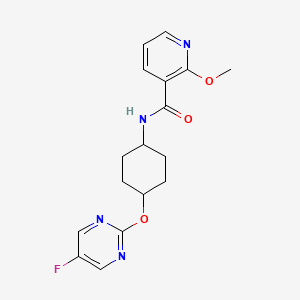
![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)
